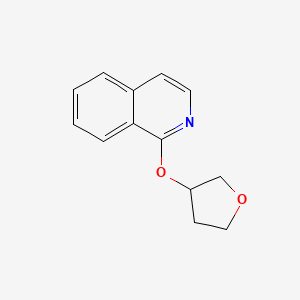

1-(Oxolan-3-yloxy)isoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(oxolan-3-yloxy)isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-4-12-10(3-1)5-7-14-13(12)16-11-6-8-15-9-11/h1-5,7,11H,6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRUDBRSHQOWTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Importance of the Oxolane Tetrahydrofuran Moiety in Bioactive Structures

Structural Presence of Tetrahydrofuran Cores in Biologically Active Compounds

The tetrahydrofuran core is a key structural feature in many classes of biologically active compounds, from complex marine polyketides to terpenoids and nucleoside analogues. nih.govconicet.gov.arresearchgate.netmdpi.com Its presence can significantly impact a molecule's physicochemical properties, such as solubility and its ability to engage in hydrogen bonding via the ether oxygen.

In nature, the THF ring is often found embedded within larger macrolide structures, such as the amphidinolides isolated from marine dinoflagellates, which exhibit potent cytotoxic activities. nih.gov It is also a component of various terpenoids and lipids from marine organisms that show promise as anticancer or antibiotic agents. mdpi.com Furthermore, synthetic molecules containing the THF moiety are of great interest. For example, the investigational drug Guadecitabine, which is being studied for cancer treatment, features an oxolane ring as part of its modified nucleoside structure. drugbank.com The prevalence of this scaffold across diverse and potent bioactive molecules underscores its importance in molecular design. researchgate.netresearchgate.net

Table 2: Examples of Bioactive Compounds Containing the Tetrahydrofuran (Oxolane) Core

| Compound Name | Class/Origin | Biological Relevance |

| Amphidinolide N | Marine Polyketide | Potent cytotoxic agent against cancer cell lines nih.gov |

| Showdomycin | C-nucleoside antibiotic | Antitumor and antibiotic activity conicet.gov.ar |

| Goniofufurone | Natural Product | Cytotoxic to human tumor cells conicet.gov.ar |

| Thyrsiferol | Marine Triterpenoid | Cytotoxic, antiviral, and antitumor properties mdpi.com |

| Roflumilast | Synthetic | Anti-inflammatory agent (PDE4 inhibitor) researchgate.net |

| Odisolane | Natural Product (Mulberry) | Anti-angiogenic activity researchgate.net |

Conformational Analysis of Oxolane Rings in Complex Molecules

Unlike flat aromatic rings, the five-membered oxolane ring is non-planar and conformationally flexible. smu.edu It adopts puckered structures to relieve torsional strain, most commonly described by two principal conformations: the "envelope" (or half-chair) and the "twist" form. smu.eduscispace.com The conformation of the furanose ring, a type of oxolane, is a critical determinant of the structure and function of biologically vital molecules like DNA and RNA. worldscientific.com

This conformational flexibility is not random; it is influenced by the substituents on the ring. smu.edu The specific pucker of the oxolane ring dictates the spatial orientation of these substituents, which in turn governs how the molecule interacts with its biological target. This three-dimensional character can be crucial for fitting into a specific binding pocket of an enzyme or receptor. rsc.org Therefore, understanding and controlling the conformational preferences of the oxolane moiety is a key aspect of rational drug design, allowing for the optimization of molecular shape and biological activity. nih.gov

Research Context and Significance of 1 Oxolan 3 Yloxy Isoquinoline As a Hybrid System

Strategies for the Construction of the Isoquinoline Core

The isoquinoline framework is a key structural motif in over 2,500 natural alkaloids, including well-known compounds like morphine and papaverine (B1678415). d-nb.info Its synthesis has been a subject of intense research for over a century, leading to a rich collection of both classical and modern synthetic methods.

Classical and Modern Approaches to Isoquinoline Synthesis

The traditional methods for isoquinoline synthesis, developed in the late 19th and early 20th centuries, remain fundamental in organic synthesis. However, these methods often require harsh conditions, limiting their substrate scope and functional group tolerance. niscpr.res.inajgreenchem.com This has spurred the development of more versatile and milder modern techniques, particularly those employing transition-metal catalysis.

Several named reactions form the classical foundation for isoquinoline synthesis, each proceeding through a distinct intramolecular cyclization mechanism.

Pomeranz-Fritsch Reaction: First described independently by Cäsar Pomeranz and Paul Fritsch in 1893, this reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. thermofisher.comwikipedia.org The starting Schiff base is typically formed from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. thermofisher.comchemistry-reaction.com The use of strong acids, such as concentrated sulfuric acid, facilitates the intramolecular electrophilic attack of the benzene (B151609) ring onto an aldehyde-derived intermediate, followed by aromatization to yield the isoquinoline core. wikipedia.orgquimicaorganica.org Modifications to this reaction, such as the Schlittler-Muller and Bobbitt modifications, have expanded its utility to produce C1-substituted and tetrahydroisoquinoline derivatives, respectively. thermofisher.com

Bischler-Napieralski Reaction: This reaction, also discovered in 1893, is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides or β-arylethylcarbamates to form 3,4-dihydroisoquinolines. wikipedia.orgwikipedia.org The reaction is carried out in refluxing acidic conditions using a dehydrating agent, most commonly phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org The resulting dihydroisoquinolines can be subsequently oxidized to the fully aromatic isoquinoline. wikipedia.org The mechanism is believed to proceed through a nitrilium ion intermediate. wikipedia.orgorganic-chemistry.org Recent modifications have focused on mitigating side reactions, such as the retro-Ritter reaction which forms styrenes. organic-chemistry.orgjk-sci.com

Pictet-Spengler Reaction: In 1911, Amé Pictet and Theodor Spengler reported the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to produce a tetrahydroisoquinoline. name-reaction.comnrochemistry.comdepaul.edu The reaction begins with the formation of an iminium ion, which is then attacked by the electron-rich aryl ring in an intramolecular electrophilic substitution. nrochemistry.comnih.gov This method is particularly significant as it often proceeds under mild conditions and is a key reaction in the biosynthesis of many isoquinoline alkaloids. depaul.edunih.gov

Table 1: Comparison of Classical Isoquinoline Cyclization Reactions

| Reaction | Starting Materials | Key Reagents | Product |

|---|---|---|---|

| Pomeranz-Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | Strong acid (e.g., H₂SO₄) | Isoquinoline |

| Bischler-Napieralski | β-Phenylethylamide | Dehydrating acid (e.g., POCl₃, P₂O₅) | 3,4-Dihydroisoquinoline (B110456) |

| Pictet-Spengler | β-Phenylethylamine, Aldehyde/Ketone | Acid catalyst (protic or Lewis) | Tetrahydroisoquinoline |

Modern synthetic chemistry has seen a surge in the use of transition metals to catalyze the formation of heterocyclic rings under milder conditions and with greater efficiency. mdpi.com Metals like palladium, rhodium, ruthenium, cobalt, copper, and nickel have been employed extensively in isoquinoline synthesis. mdpi.combohrium.commdpi.com These methods often rely on C-H activation, where a typically inert carbon-hydrogen bond is selectively functionalized. niscpr.res.inmdpi.com For instance, rhodium(III)-catalyzed C-H activation/annulation of benzamides with alkynes or alkenes has emerged as a powerful tool for constructing substituted isoquinolones and dihydroisoquinolines. mdpi.combeilstein-journals.org Similarly, ruthenium catalysts have been used for the annulation of O-acetyl ketoximes with bicyclic alkenes to form isoquinoline-fused structures. beilstein-journals.org The use of abundant 3d-transition metals like cobalt, nickel, and copper is a growing area of research, offering more sustainable and cost-effective alternatives to precious metals like palladium and rhodium. bohrium.com

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly methods for isoquinoline synthesis. These protocols aim to reduce waste, avoid hazardous reagents, and improve atom economy. niscpr.res.in One approach involves using biodegradable solvents like polyethylene (B3416737) glycol (PEG) in combination with recyclable catalysts. niscpr.res.inajgreenchem.com For example, a ruthenium(II)/PEG-400 system has been developed for the synthesis of 1-phenylisoquinolines via C-H/N-N bond activation. niscpr.res.inajgreenchem.com Microwave-assisted synthesis has also been employed to accelerate reactions and improve yields, often in greener solvent systems. researchgate.net

Biosynthetic Pathways to Isoquinoline Alkaloids and their Analogues

Nature provides an elegant blueprint for the construction of the isoquinoline skeleton. The biosynthesis of isoquinoline alkaloids in plants originates from the aromatic amino acid tyrosine. genome.jpkegg.jpthieme-connect.com Tyrosine is converted through a series of enzymatic steps into dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. genome.jpnih.gov These two intermediates are then condensed by the enzyme norcoclaurine synthase (NCS) in a reaction that mirrors the Pictet-Spengler cyclization, forming (S)-norcoclaurine, the central precursor for virtually all benzylisoquinoline alkaloids. nih.gov Further enzymatic modifications, including methylations, hydroxylations, and oxidative cyclizations, lead to the vast diversity of isoquinoline alkaloids, such as reticuline, which is a key branch-point intermediate for morphine, codeine, and berberine. genome.jpkegg.jpnih.gov Understanding these pathways can inspire biomimetic syntheses in the laboratory.

Synthesis of the Oxolane (Tetrahydrofuran) Moiety

The oxolane, or tetrahydrofuran (B95107) (THF), ring is a ubiquitous feature in many natural products and pharmaceuticals and is also a versatile solvent. wikipedia.org Its synthesis can be achieved through various methods, from industrial-scale processes to fine chemical synthesis.

Industrially, THF is most commonly produced by the acid-catalyzed dehydration of 1,4-butanediol. wikipedia.org Other large-scale methods include the oxidation of n-butane to maleic anhydride (B1165640) followed by hydrogenation, or the hydroformylation of allyl alcohol. wikipedia.org

For laboratory-scale and stereoselective synthesis of functionalized tetrahydrofurans, a different set of strategies is employed. Common methods include:

Intramolecular Cycloetherification: This is a widely used strategy that involves the cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group or a double/triple bond. For example, γ-hydroxy alkenes can be cyclized using palladium catalysts and an aryl bromide to form substituted THFs. organic-chemistry.org Similarly, ε-hydroxy-α,β-unsaturated ketones can undergo asymmetric cycloetherification catalyzed by bifunctional organocatalysts. organic-chemistry.org

Redox-Relay Heck Reaction: An efficient method for creating 3-aryl tetrahydrofurans starts from cis-butene-1,4-diol, which undergoes a redox-relay Heck reaction to form a cyclic hemiacetal that can be subsequently reduced. organic-chemistry.org

Photochemical Reactions: A two-step photochemical approach involving a Paternò-Büchi reaction followed by a ring expansion can provide access to tetrahydrofuran heterocycles under mild conditions. rsc.org

From Natural Oils: Functionalized tetrahydrofuran rings have been synthesized from vernonia oil, which contains a natural epoxy fatty acid. The process involves intramolecular cyclization of an epoxidized intermediate using a Lewis acid catalyst like boron trifluoride etherate. researchgate.net

For the specific synthesis of this compound, a precursor such as 3-hydroxyoxolane would be required. This can be prepared through methods like the chlorination and subsequent cyclization of 3-buten-1-ol. google.com The final ether linkage would likely be formed via a nucleophilic substitution, such as a Williamson ether synthesis, between a 1-halo- or 1-hydroxyisoquinoline (B23206) derivative and the alkoxide of 3-hydroxyoxolane.

Stereoselective Methods for Substituted Tetrahydrofurans

The stereochemistry of the oxolane ring can significantly influence the biological activity of the final compound. Consequently, stereoselective methods for the synthesis of substituted tetrahydrofurans are of paramount importance.

A variety of strategies have been developed to control the stereochemical outcome of tetrahydrofuran synthesis. nih.gov One common approach involves intramolecular SN2 reactions of hydroxyl nucleophiles with suitable leaving groups. nih.gov For instance, the cyclization of acyclic precursors with defined stereocenters can lead to the formation of enantiomerically enriched tetrahydrofurans.

Palladium-catalyzed reactions have also emerged as powerful tools. A notable example is the stereoselective synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides. This method forms both a C-C and a C-O bond with high diastereoselectivity. organic-chemistry.org The reaction is believed to proceed through an intramolecular insertion of an olefin into a Pd(Ar)(OR) intermediate. organic-chemistry.org

Another approach involves the Huisgen 1,3-dipolar cycloaddition of acyclic carbonyl ylides to activated alkenes, which can produce highly functionalized tetrahydrofurans stereoselectively. niist.res.in Furthermore, copper- or rhodium-catalyzed reactions of diazocarbonyl compounds with β-hydroxyketones can yield highly substituted tetrahydrofurans with excellent diastereoselectivity through a process that begins as a carbene O-H insertion and is followed by an intramolecular aldol (B89426) reaction. ull.es

A two-step protocol for the synthesis of anti-2,4-disubstituted tetrahydrofurans has been described, which involves a Pd-catalyzed Hayashi–Heck arylation to generate 5-aryl-2,3-dihydrofurans, followed by a Rh-catalyzed hydroformylation that proceeds with high regio- and diastereoselectivity. acs.org

| Method | Key Features | Stereoselectivity |

| Intramolecular SN2 Cyclization | Utilizes acyclic precursors with pre-existing stereocenters. | High, dependent on precursor stereochemistry. |

| Palladium-Catalyzed Cyclization | Reaction of γ-hydroxy alkenes with aryl bromides. | High diastereoselectivity (≥18:1). organic-chemistry.org |

| Huisgen 1,3-Dipolar Cycloaddition | Reaction of acyclic carbonyl ylides with activated alkenes. | Stereoselective. niist.res.in |

| Copper/Rhodium-Catalyzed Reaction | Reaction of diazocarbonyl compounds with β-hydroxyketones. | Excellent diastereoselectivity. ull.es |

| Hayashi–Heck/Hydroformylation | Two-step protocol for anti-2,4-disubstituted tetrahydrofurans. | High regio- and diastereoselectivity. acs.org |

Ring-Forming Reactions for Oxolane Scaffolds

The construction of the oxolane ring itself can be achieved through various ring-forming reactions. Intramolecular ether alkylation is a key strategy, as seen in the Lewis-acid mediated synthesis of substituted tetrahydrofurans from α-diazoesters and β-benzyloxy carbonyl compounds. nih.gov

Another powerful method is the photochemical ring expansion of oxetanes. This metal-free approach allows for the synthesis of tetrahydrofuran derivatives under mild conditions and has been shown to be highly efficient. rsc.org The reaction proceeds via the formation of an ylide intermediate followed by a rearrangement. rsc.org

Mercury(II)-salt-mediated cyclization of unsaturated alcohols is another established method for forming the tetrahydrofuran ring. beilstein-journals.org For example, the treatment of certain unsaturated alcohols with mercuric salts can induce an intramolecular oxymercuration, which, after reductive demercuration, yields the cyclized product. beilstein-journals.org

Lewis acids can also initiate the ring-opening of cyclic ethers, which can then be used to construct more complex tetrahydrofuran structures. mdpi.com For instance, the reaction of ethers with acyl chlorides catalyzed by nano-ZnO can lead to ring-opened products that can be further manipulated. mdpi.com

| Reaction Type | Starting Materials | Key Reagents/Conditions |

| Intramolecular Ether Alkylation | α-diazoesters and β-benzyloxy carbonyl compounds | SnCl4 nih.gov |

| Photochemical Ring Expansion | Oxetanes | UV light rsc.org |

| Mercury(II)-Mediated Cyclization | Unsaturated alcohols | Hg(OAc)2 beilstein-journals.org |

| Lewis Acid-Initiated Ring-Opening | Cyclic ethers and acyl chlorides | nano-ZnO mdpi.com |

Sustainable Approaches for Tetrahydrofuran Synthesis

With a growing emphasis on green chemistry, the development of sustainable methods for tetrahydrofuran synthesis is a key area of research. A significant advancement is the use of biomass-derived feedstocks. For example, L-arabinose, a waste product from the sugar beet industry, can be selectively dehydrated to form a chiral tetrahydrofuran on a multi-gram scale without the need for protecting groups. nih.govnih.gov This hydrazone-based strategy has been extended to other reducing sugars. nih.govnih.gov

The production of 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bio-derived solvent, from lignocellulosic feedstocks is another example of a sustainable approach. repec.org The process often involves the production of levulinic acid from sugars, which is then converted to 2-MeTHF. repec.org These bio-based processes are expected to become increasingly competitive with traditional petrochemical routes. researchgate.net

| Sustainable Approach | Feedstock | Key Transformation |

| Selective Dehydration | L-Arabinose and other pentoses | Hydrazone-based strategy followed by acid-catalyzed cyclization. nih.govnih.gov |

| Conversion of Levulinic Acid | Lignocellulosic biomass | Production of levulinic acid followed by reduction and cyclization to 2-MeTHF. repec.org |

Formation of the 1-(Oxolan-3-yloxy) Linkage in Isoquinoline Derivatives

The formation of the ether linkage between the oxolane moiety and the isoquinoline core is a critical step in the synthesis of the target molecule.

Etherification Reactions for C-O Bond Formation

The Williamson ether synthesis is a classic and widely used method for forming C-O bonds. harvard.edu In the context of this compound, this would involve the reaction of a 1-haloisoquinoline or an isoquinolin-1-one derivative with the sodium or potassium salt of 3-hydroxyoxolane. The reaction is typically carried out in a polar aprotic solvent such as DMF or DMSO. harvard.edu

Modern variations of etherification reactions often employ metal catalysis. For example, copper-catalyzed C-O coupling reactions can be used to form aryl ethers under milder conditions than the traditional Williamson synthesis. organic-chemistry.org

| Etherification Method | Reactants | Typical Conditions |

| Williamson Ether Synthesis | 1-Haloisoquinoline and 3-hydroxyoxolane alkoxide | Base (e.g., NaH, K2CO3), polar aprotic solvent (e.g., DMF, DMSO). harvard.edu |

| Copper-Catalyzed Coupling | 1-Haloisoquinoline and 3-hydroxyoxolane | Copper catalyst, base. organic-chemistry.org |

Specific Strategies for Substitution at Isoquinoline C-1 Position

The C-1 position of the isoquinoline ring is particularly susceptible to nucleophilic substitution due to the electron-withdrawing effect of the adjacent nitrogen atom. atamanchemicals.comquora.comgoogle.com This property is exploited in the synthesis of 1-substituted isoquinolines.

Direct nucleophilic substitution of a leaving group at the C-1 position is a common strategy. For example, 1-chloroisoquinoline (B32320) can react with nucleophiles, such as the alkoxide of 3-hydroxyoxolane, to form the desired ether. The synthesis of 1-haloisoquinolines can be achieved from the corresponding isoquinolin-1-ones. nih.gov

Alternatively, isoquinoline itself can undergo nucleophilic substitution at C-1, although this often requires activation or the use of strong nucleophiles. atamanchemicals.com For instance, the Chichibabin reaction allows for the direct amination of isoquinoline at the C-1 position. iust.ac.ir While not a direct route to the ether, it highlights the reactivity of this position.

A versatile method for synthesizing substituted isoquinolines involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.gov This can be followed by further transformations to introduce a suitable leaving group at the C-1 position for subsequent etherification.

| Strategy | Isoquinoline Precursor | Key Transformation |

| Nucleophilic Substitution | 1-Haloisoquinoline | Reaction with an alkoxide. |

| From Isoquinolin-1-one | Isoquinolin-1-one | Conversion to 1-haloisoquinoline followed by substitution. nih.gov |

| Direct Substitution on Isoquinoline | Isoquinoline | Reaction with a strong nucleophile or under activating conditions. atamanchemicals.com |

| Condensation/Functionalization | o-Tolualdehyde tert-butylimine and nitrile | Formation of a substituted isoquinoline followed by introduction of a leaving group at C-1. nih.gov |

Synthetic Route Design for this compound and Related Ethers

A plausible synthetic route to this compound would likely involve the synthesis of the two key heterocyclic fragments, 3-hydroxyoxolane and a 1-substituted isoquinoline, followed by their coupling via an etherification reaction.

One potential pathway begins with the synthesis of 3-hydroxyoxolane, possibly from a sustainable source like arabinose. nih.govnih.gov Concurrently, isoquinoline can be converted to isoquinolin-1-one, which is then transformed into 1-chloroisoquinoline. The final step would be a Williamson ether synthesis or a copper-catalyzed coupling between 1-chloroisoquinoline and the alkoxide of 3-hydroxyoxolane.

Structure-Activity Relationship (SAR) Studies for Isoquinoline-Oxolane Hybrids

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For isoquinoline-oxolane hybrids, SAR analyses focus on the contributions of the isoquinoline core, the oxolane ring, and the connecting ether linkage.

The isoquinoline ring is a "privileged structure" in medicinal chemistry, and its biological activity is highly tunable through the strategic placement of substituents. nih.gov The nature and position of these substituents can significantly alter the electron density, reactivity, and steric profile of the molecule, thereby influencing its interaction with biological targets. amerigoscientific.com

Research on various isoquinoline derivatives has provided key insights:

Substitution at C-1: This position is critical for activity. In many related compounds, the substituent at C-1 directly engages with the target protein. For instance, 1-substituted 3,4-dihydroisoquinoline derivatives have been developed as potent inhibitors of phosphodiesterase 4 (PDE4). nih.gov

Substitution at C-3 and C-4: Modifications at these positions have shown to be significant. In one study, isoquinoline derivatives with phenyl substitutions at the C-3 and C-4 positions exhibited notable antifungal activity. nih.gov Another study on 4-aryl-substituted isoquinolines found that modifying the phenyl group at the C-4 position greatly impacted antiproliferative activity against certain cancer cell lines. nih.gov

Substitution at C-6 and C-7: The electronic properties of substituents at these positions are important. In the development of neuroendocrine prostate cancer inhibitors, it was found that electron-withdrawing groups at the 6- or 7-position were detrimental to activity. nih.gov Conversely, substituting the 6-position with an ethyl-amino group or an ethylene (B1197577) glycol moiety maintained good activity. nih.gov For PDE4B inhibitors, 7-fluoro and 6-chloro isoquinoline derivatives showed significant inhibitory potential. nih.gov

These findings suggest that the biological profile of this compound derivatives can be systematically modulated by introducing various functional groups onto the isoquinoline core.

Table 1: Effect of Isoquinoline Ring Substitution on Biological Activity in Related Compounds

| Position of Substitution | Substituent Type | Observed Effect on Activity | Target/Assay | Reference |

| C-3, C-4 | 4-Methoxy Phenyl | Significant antifungal activity | A. niger, C. albicans | nih.gov |

| C-4 | Removal of hydroxyl group | Significantly decreased activity | Antiproliferative (LASCPC-01) | nih.gov |

| C-6 | Electron-withdrawing groups | Decreased activity | Antiproliferative (LASCPC-01) | nih.gov |

| C-6 | Ethyl-amino, Ethylene glycol | Maintained good activity | Antiproliferative (LASCPC-01) | nih.gov |

| C-6, C-7 | 6-chloro, 7-fluoro | Significant inhibitory activity | PDE4B Inhibition | nih.gov |

The oxolane (tetrahydrofuran) ring, while seemingly simple, plays a crucial role in defining the three-dimensional shape and polarity of the hybrid molecule. Its stereochemistry and substitution pattern are critical determinants of biological activity.

The oxolane moiety can influence activity through several mechanisms:

Stereochemistry: The spatial arrangement of the ether linkage at the C-3 position of the oxolane ring (R vs. S configuration) can profoundly affect how the molecule fits into a chiral protein binding pocket. Stereoselective synthesis is often crucial for isolating the more active enantiomer. acs.org

Hydrogen Bonding: The oxygen atom within the oxolane ring can act as a hydrogen bond acceptor, forming key interactions with amino acid residues in a target enzyme.

Conformational Rigidity: The five-membered ring structure imparts a degree of conformational constraint on the molecule, which can be entropically favorable for binding to a target.

Substitution: Adding substituents to the oxolane ring can provide additional points of interaction or alter the molecule's solubility and pharmacokinetic properties. For example, studies on structurally similar pyrrolidin-3-yloxy groups showed that large substituents decreased activity, suggesting a sterically constrained binding pocket. nih.gov

The ether linkage is the flexible bridge connecting the rigid isoquinoline and oxolane scaffolds. Its role extends beyond simply holding the two pieces together.

Key functions of the ether linkage include:

Conformational Flexibility: The ether bond allows for rotation, enabling the molecule to adopt various conformations. This flexibility can be critical for achieving the optimal orientation required for binding to a specific biological target.

Hydrogen Bond Acceptor: The oxygen atom of the ether linkage is a potent hydrogen bond acceptor, a common and significant interaction in enzyme-ligand binding. nih.gov

Geometric Control: The length and angle of the ether linkage dictate the spatial relationship between the isoquinoline and oxolane moieties, which is a key factor in molecular recognition by a target protein.

Receptor Binding and Modulation by Isoquinoline-Oxolane Analogues

The interaction of isoquinoline derivatives with various receptors is a key area of investigation to understand their pharmacological effects. Research into analogues provides insights into potential binding affinities and modulatory actions.

Mechanisms of Ion Channel Modulation (e.g., Kv1.5 potassium channel antagonism)

The voltage-gated potassium channel Kv1.5 is a recognized target for isoquinoline-based compounds, particularly in the context of cardiac arrhythmias. nih.gov The Kv1.5 channel, encoded by the KCNA5 gene, is predominantly expressed in the atria of the human heart and is a primary component of the ultra-rapid delayed rectifier current (IKur). nih.govnih.gov This current plays a significant role in the repolarization phase of the atrial action potential. encyclopedia.pub Inhibition of Kv1.5 can prolong this phase, an effect sought after for the management of atrial fibrillation. nih.gov

While direct studies on this compound are not available, research on other isoquinoline derivatives has elucidated some mechanisms of Kv1.5 antagonism. For instance, certain isoquinoline-3-nitriles have been identified as potent, orally bioavailable Kv1.5 antagonists. nih.gov The interaction of antagonists with the Kv1.5 channel can be complex, often involving a "use-dependent" block, where the antagonist preferentially binds to the channel when it is in an open or inactivated state. mdpi.com The specific binding site can be within the channel pore, interacting with key amino acid residues. nih.gov The structure-activity relationship (SAR) of these antagonists is crucial; for example, N,N-diisopropyl-2-(pyridine-3-yl)acetamides have been explored as a scaffold for potent Kv1.5 ion channel antagonists. nih.gov The presence of an ether linkage at the 1-position of the isoquinoline ring, as seen in this compound, is a structural motif that has been explored in the development of potential Kv1.5 inhibitors. vanderbilt.edu

It is important to note that some compounds initially identified as Kv1.5 blockers have been found to be more potent inhibitors of other channels, such as the TASK-1 potassium channel, which also has atrium-specific expression. This highlights the need for thorough selectivity profiling.

Receptor Subtype Selectivity Investigations

The selectivity of a compound for a specific receptor subtype is critical for its therapeutic potential and to minimize off-target effects. For isoquinoline derivatives, subtype selectivity has been explored across various receptor families.

Studies on 1-substituted isoquinolines have revealed their potential to bind to different G protein-coupled receptors (GPCRs). For example, a series of 1-substituted 3-(2-pyridinyl)isoquinolines were identified as novel ligands for the adenosine (B11128) A3 receptor. acs.orgnih.gov Further structure-activity relationship studies on these compounds led to the development of potent and selective human adenosine A3 receptor ligands with affinities in the nanomolar range. acs.orgnih.gov The nature of the substituent at the 1-position of the isoquinoline ring is a key determinant of binding affinity and selectivity. acs.orgconicet.gov.ar

In another study, substituted indolo[2,1-a]isoquinolines were prepared as melatonin (B1676174) analogues and evaluated for their binding affinity to human MT1 and MT2 receptor subtypes. nih.gov Certain analogues showed a preference for the hMT2 receptor. nih.gov Additionally, 1-aryl-4-aminoalkylisoquinolines have been described as a novel series of corticotropin-releasing factor-1 (CRF-1) receptor antagonists. researchgate.net These examples demonstrate that the isoquinoline scaffold can be adapted to target a range of receptor subtypes, and the specific substitution pattern, including at the 1-position, dictates the selectivity profile. There is currently no publicly available data on the receptor subtype selectivity of this compound itself.

Modulation of Cellular Pathways and Processes by Isoquinoline-Oxolane Derivatives

Beyond direct receptor binding, isoquinoline derivatives can influence fundamental cellular processes, including cell proliferation and signal transduction pathways. These effects are often linked to their potential as anticancer agents.

Interference with Cell Proliferation and Cell Cycle Progression

A significant body of research has focused on the antiproliferative effects of isoquinoline derivatives and their ability to interfere with the cell cycle. nih.govsemanticscholar.orgwisdomlib.org Several studies have shown that synthetic and naturally derived isoquinolines can induce cell cycle arrest, a key mechanism for inhibiting cancer cell growth. nih.govacs.orgscirp.orgdntb.gov.uaubc.ca

For example, certain 1-benzoyl-3,4-dihydroisoquinolines have been shown to arrest leukemia L1210 cells in the G1 phase of the cell cycle. acs.org Structure-activity relationship studies of these compounds indicated that an α-ketoimine moiety and a hydrophobic group at the C-6 position were important for this cytotoxic activity. acs.org Similarly, a tetrahydroisoquinoline derivative, 1-chloromethyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonic acid amide (CDST), was found to induce G0/G1 phase arrest in human leukemia HL-60 cells. scirp.org This was associated with decreased protein levels of CDK2, CDK6, cyclin E, and cyclin A, and an enhanced binding of the CDK inhibitor p27Kip1 to CDK2 and CDK6. scirp.org

Another tetrahydroisoquinoline derivative, LFZ-4-46, was reported to induce apoptosis and cell cycle arrest in human breast and prostate cancer cells, an effect mediated by DNA damage. dntb.gov.ua Furthermore, gold(III) complexes with isoquinoline derivative ligands have been shown to arrest the cell cycle in the S-phase by upregulating p53, p27, and p21, and downregulating cyclin A and cyclin E. ubc.ca These findings underscore the potential for isoquinoline-based compounds to modulate the cell cycle through various mechanisms. The specific impact of a 1-(Oxolan-3-yloxy) substituent on these activities has not been reported.

| Isoquinoline Derivative Class | Cell Line(s) | Observed Effect on Cell Cycle | Key Molecular Changes | Reference |

|---|---|---|---|---|

| 1-Benzoyl-3,4-dihydroisoquinolines | Leukemia L1210 | G1 phase arrest | Not specified | acs.org |

| 1-Chloromethyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonic acid amide (CDST) | Human leukemia HL-60 | G0/G1 phase arrest | ↓ CDK2, CDK6, cyclin E, cyclin A; ↑ p27Kip1 binding to CDKs | scirp.org |

| LFZ-4-46 (tetrahydroisoquinoline derivative) | Human breast and prostate cancer cells | Cell cycle arrest (phase not specified) | DNA damage, ↑ γ-H2AX | dntb.gov.ua |

| Gold(III) complexes with isoquinoline ligands | T-24 (bladder cancer) | S-phase arrest | ↑ p53, p27, p21; ↓ cyclin A, cyclin E | ubc.ca |

| Lycobetaine derivative (compound 46) | NEPC cell line LASCPC-01 | G1 cell cycle arrest | Not specified | nih.gov |

Impact on Signal Transduction Pathways (e.g., NF-kB)

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. nih.gov Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Several isoquinoline alkaloids have been identified as modulators of this pathway. researchgate.netgoogle.com

For instance, the isoquinoline alkaloid Litcubanine A has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of inflammatory macrophages by modulating the NF-κB pathway. researchgate.net This modulation leads to a decrease in inflammatory factors such as iNOS, TNF-α, and IL-1β. researchgate.net The mechanism often involves the inhibition of IκB kinase (IKK) activity, which is central to the activation of NF-κB. google.com Inhibition of IKK prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. This keeps NF-κB inactive and unable to translocate to the nucleus to activate target gene expression.

While direct evidence for this compound is lacking, the potential for isoquinoline derivatives to modulate NF-κB signaling is well-documented for other members of this class. acs.org This suggests that compounds with this core structure could potentially interfere with inflammatory processes and cell survival pathways linked to NF-κB.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation of 1 Oxolan 3 Yloxy Isoquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 1-(Oxolan-3-yloxy)isoquinoline, NMR provides critical data for confirming the connectivity of atoms and, more subtly, for assigning its stereochemistry and preferred conformation.

Detailed Research Findings:

The analysis of this compound involves a suite of NMR experiments.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra are the first step, used to identify all unique proton and carbon environments in the molecule. The chemical shifts (δ) of the protons and carbons in both the isoquinoline (B145761) and oxolane rings provide initial evidence of the electronic environment and successful ether linkage. For instance, the protons on the isoquinoline ring are expected in the aromatic region (typically δ 7.0-9.0 ppm), while the oxolane ring protons would appear in the more shielded aliphatic region.

2D NMR Techniques: To unambiguously assign these signals and understand spatial relationships, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of bonded proton systems within the isoquinoline and oxolane moieties.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, definitively linking the ¹H signals to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for confirming the connection between the oxolane ring and the isoquinoline core via the ether oxygen.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, irrespective of their bonding. An NOE correlation between a proton on the oxolane ring (e.g., H3) and a proton on the isoquinoline ring (e.g., H8) would provide direct evidence for a specific spatial arrangement and preferred conformation of the molecule in solution. The conformational behavior of related isoquinoline ring systems has been previously characterized by equilibria between different states, such as chair-twist forms, which can be studied using these NMR methods. nih.gov The interpretation of coupling constants, particularly three-bond vicinal couplings (³J), through the Karplus equation, can also provide valuable information about dihedral angles and the conformation of the flexible oxolane ring. organicchemistrydata.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound This table presents expected chemical shift ranges based on general principles and data for related structures. Actual values may vary.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 3 | ~8.1 | ~142.0 | H4, H-Oxolane |

| 4 | ~7.5 | ~108.0 | H3, H5 |

| 5 | ~7.8 | ~128.0 | H4, H6 |

| 6 | ~7.6 | ~127.0 | H5, H7 |

| 7 | ~7.9 | ~130.0 | H6, H8 |

| 8 | ~8.2 | ~126.0 | H7, C4a |

| Oxolane-C3' | ~5.5 | ~78.0 | C1 (Isoquinoline) |

| Oxolane-C2'/C4' | ~3.8-4.2 | ~68.0, ~35.0 | C3' |

X-ray Crystallography for Precise Structural Determination of the Compound and its Complexes

While NMR spectroscopy reveals the structure in solution, X-ray crystallography provides an unambiguous and highly precise picture of the molecule's conformation and intermolecular interactions in the solid state. By analyzing the diffraction pattern of X-rays passed through a single crystal of the compound, a three-dimensional map of electron density can be generated, allowing for the exact placement of every atom.

Detailed Research Findings:

For this compound, obtaining a single crystal suitable for X-ray diffraction is a critical step. The resulting crystal structure would confirm the atomic connectivity and provide precise measurements of bond lengths, bond angles, and torsion angles. This data is the gold standard for structural verification. nih.gov

Key information derived from X-ray analysis includes:

Absolute Confirmation of Constitution: It validates the synthetic outcome, ensuring the oxolane group is attached at the C1 position of the isoquinoline ring.

Solid-State Conformation: The analysis reveals the specific conformation adopted by the molecule in the crystal lattice, including the puckering of the oxolane ring and the dihedral angle between the isoquinoline and oxolane moieties. This can be compared with the solution-state conformation determined by NMR to understand the molecule's flexibility.

Intermolecular Interactions: The crystal packing reveals how individual molecules interact with each other through forces like hydrogen bonding, π-π stacking, or van der Waals forces. This is crucial for understanding the material's physical properties. In studies of related isoquinoline derivatives, X-ray crystallography has been essential for confirming stereochemical assignments made by NMR. nih.govmdpi.com

Table 2: Representative Crystallographic Data for this compound This table presents a hypothetical but plausible set of crystallographic parameters for the compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₃NO₂ |

| Formula Weight | 215.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~10.2 |

| c (Å) | ~12.4 |

| β (°) | ~98.5 |

| Volume (ų) | ~1065 |

| Z (molecules/unit cell) | 4 |

| Density (calculated, g/cm³) | ~1.34 |

| R-factor (%) | < 5 |

Mass Spectrometry for Molecular Identification and Metabolite Profiling in Research Systems

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is highly sensitive and provides essential information for molecular weight determination and structural elucidation through fragmentation analysis. nih.gov When coupled with a separation technique like liquid chromatography (LC), LC-MS becomes a primary tool for identifying a compound in a complex mixture and for profiling its metabolites. ekb.eg

Detailed Research Findings:

The analysis of this compound by mass spectrometry would typically involve the following:

Molecular Ion Peak: Electrospray ionization (ESI) is a soft ionization technique that would generate a protonated molecule [M+H]⁺. For this compound (C₁₃H₁₃NO₂), the expected exact mass is 215.0946 g/mol . High-resolution mass spectrometry (HRMS), for example using a Time-of-Flight (TOF) analyzer, can measure this mass with high accuracy, confirming the elemental composition. nih.gov

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern serves as a structural fingerprint. For this compound, key fragmentations would likely include the cleavage of the ether bond, resulting in ions corresponding to the isoquinoline core and the oxolane moiety. This fragmentation data is invaluable for confirming the structure and for identifying the compound in complex biological matrices. scielo.br

Metabolite Profiling: In a research setting, understanding how the compound is metabolized is crucial. LC-MS/MS is the technique of choice for this purpose. ekb.egutar.edu.my After incubation in a biological system (e.g., liver microsomes), samples are analyzed to detect new compounds that are structurally related to the parent molecule. Common metabolic transformations include hydroxylation, demethylation, or conjugation (e.g., glucuronidation). These metabolites are identified by their specific mass shifts from the parent compound and by analyzing their unique MS/MS fragmentation patterns.

Table 3: Predicted ESI-MS/MS Fragmentation of this compound ([M+H]⁺)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Identity | Neutral Loss |

|---|---|---|

| 216.1024 | [C₁₃H₁₃NO₂ + H]⁺ (Parent Ion) | - |

| 145.0551 | [Isoquinolin-1-ol + H]⁺ | C₄H₆O (70.0419 Da) |

| 130.0657 | [Isoquinoline + H]⁺ | C₄H₇O₂ (87.0446 Da) |

| 102.0497 | [Benzene ring fragment with C≡N]⁺ | Multiple losses |

| 71.0497 | [Oxolanyloxy cation]⁺ | C₉H₇N (129.0578 Da) |

Computational Chemistry and Molecular Modeling for 1 Oxolan 3 Yloxy Isoquinoline Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is used to predict how a small molecule like an isoquinoline (B145761) derivative might bind to a protein target.

Prediction of Binding Modes and Key Interactions

Molecular docking simulations are instrumental in predicting the binding modes of isoquinoline derivatives within the active sites of various protein targets, such as kinases and enzymes. nih.govrsc.org These simulations can reveal key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are critical for the ligand's affinity and selectivity. For instance, in studies of kinase inhibitors, the nitrogen atom of the isoquinoline core often acts as a hydrogen bond acceptor, interacting with key residues in the hinge region of the kinase. frontiersin.org The specific orientation of the oxolane ring and the ether linkage in 1-(Oxolan-3-yloxy)isoquinoline would be of particular interest in a docking study to understand how it occupies specific pockets within a binding site and which residues it interacts with.

Table 1: Illustrative Example of Predicted Interactions for an Isoquinoline Scaffold in a Kinase Active Site

| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residue |

| Hydrogen Bond | Isoquinoline Nitrogen | Hinge Region Amino Acid (e.g., NH of Alanine) |

| Hydrophobic | Isoquinoline Benzene (B151609) Ring | Hydrophobic Pocket Residues (e.g., Leucine, Valine) |

| van der Waals | Oxolane Ring | Gatekeeper Residue and surrounding non-polar residues |

Virtual Screening and Hit Identification for Related Scaffolds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. wikipedia.org Docking-based virtual screening has been successfully employed to identify novel hits from isoquinoline-based compound libraries. nih.govacs.org This process involves docking a large number of compounds into the target's binding site and ranking them based on their predicted binding affinity or a scoring function. nih.gov This approach can prioritize a smaller, more manageable number of compounds for experimental testing, thereby accelerating the hit identification process. nih.gov For a scaffold like this compound, virtual screening could be used to explore derivatives with modifications on either the isoquinoline or the oxolane ring to identify compounds with potentially improved binding affinity or selectivity.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. wikipedia.org

Development and Validation of Predictive Models

QSAR models are developed using a dataset of compounds with known biological activities. wikipedia.org For isoquinoline derivatives, these models correlate molecular descriptors (numerical representations of chemical structure) with their observed biological effects, such as inhibitory concentrations (IC50). The essential steps in developing a QSAR model include dataset selection, calculation of molecular descriptors, variable selection, model construction, and rigorous validation. wikipedia.org Validation is a critical step to ensure the model's robustness and predictive power and is typically performed using both internal (e.g., cross-validation) and external validation sets. nih.gov A well-validated QSAR model can then be used to predict the activity of new, untested isoquinoline derivatives. neovarsity.org

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

| r² (Coefficient of Determination) | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| q² (Cross-validated r²) | A measure of the predictive ability of the model, determined through internal validation. | > 0.5 |

| External r² | A measure of the predictive ability of the model on an external set of compounds not used in model development. | > 0.6 |

Pharmacophore Modeling for Rational Design

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov Pharmacophore models can be generated based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of active molecules (ligand-based). researchgate.net For isoquinoline scaffolds, pharmacophore models can define the spatial arrangement of key features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings that are essential for binding to a specific target. dovepress.com These models serve as 3D queries for virtual screening of compound databases to identify novel scaffolds that match the pharmacophoric features. semanticscholar.org This approach is valuable for scaffold hopping, where the goal is to find new chemical classes with the desired biological activity. tandfonline.com

Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. nih.gov This technique provides detailed insights into the conformational flexibility of both the ligand and the protein, as well as the dynamics of their binding process. researcher.life For a compound like this compound, MD simulations could be used to explore the different conformations the oxolane ring can adopt and how these conformations influence its interaction with a target protein. nih.gov MD simulations can also help to understand the stability of the predicted binding poses from molecular docking and can reveal the role of water molecules in mediating ligand-protein interactions. nih.gov Furthermore, advanced MD techniques can be used to predict binding and unbinding kinetics, providing a more complete picture of the ligand-target interaction. acs.org

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity Insights

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools in contemporary chemical research. These computational methods provide profound insights into the electronic structure and reactivity of molecules, offering a theoretical framework to complement and guide experimental studies. In the context of "this compound," while specific DFT studies on this exact molecule are not available in the current literature, a wealth of research on the parent isoquinoline scaffold and its derivatives allows for a detailed understanding of its likely electronic properties and reactivity patterns. By analyzing data from analogous isoquinoline systems, we can extrapolate valuable information regarding the impact of the oxolanyloxy substituent on the electronic nature of the isoquinoline core.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these two energies, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability. edu.krd A smaller energy gap generally signifies a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. edu.krd

For isoquinoline and its derivatives, DFT calculations have been employed to explore these electronic properties. For instance, studies on various substituted isoquinolines reveal how different functional groups modulate the HOMO and LUMO energy levels and, consequently, the reactivity of the entire molecule. The introduction of an electron-donating group, such as an alkoxy substituent like the oxolanyloxy group, is generally expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack.

To illustrate the nature of data obtained from such computational studies, the following table presents DFT-calculated electronic properties for a series of substituted isoquinoline derivatives, which serve as models to infer the properties of this compound.

Table 1: Calculated Electronic Properties of Model Isoquinoline Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| MPBIR (Reference) | -5.762 | -1.938 | 3.824 |

| MPBID1 | -5.811 | -2.061 | 3.750 |

| MPBID2 | -5.859 | -2.096 | 3.763 |

| MPBID3 | -5.858 | -2.083 | 3.775 |

| MPBID4 | -6.225 | -3.146 | 3.079 |

| MPBID5 | -6.004 | -2.027 | 3.977 |

| MPBID6 | -6.093 | -2.312 | 3.781 |

Data is sourced from a study on isoquinoline-based derivatives and is intended for illustrative purposes. nih.gov

From this data, several reactivity descriptors can be calculated to provide further insights into the chemical behavior of these molecules. These global reactivity descriptors are derived from the HOMO and LUMO energy values.

Table 2: Calculated Global Reactivity Descriptors for Model Isoquinoline Derivatives

| Compound | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) |

|---|---|---|

| MPBIR (Reference) | 5.762 | 1.938 |

| MPBID1 | 5.811 | 2.061 |

| MPBID2 | 5.859 | 2.096 |

| MPBID3 | 5.858 | 2.083 |

| MPBID4 | 6.225 | 3.146 |

| MPBID5 | 6.004 | 2.027 |

| MPBID6 | 6.093 | 2.312 |

Ionization Potential (I) is approximated as -EHOMO and Electron Affinity (A) is approximated as -ELUMO. Data is derived from a study on isoquinoline-based derivatives for illustrative purposes. nih.gov

The analysis of the frontier molecular orbitals also provides a visual representation of the electron density distribution. In a typical isoquinoline system, the HOMO is often localized on the carbocyclic ring, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is generally distributed over the heterocyclic ring, suggesting that nucleophilic attack is more likely to occur in this region. The presence of the 1-(Oxolan-3-yloxy) substituent would likely enhance the electron density on the isoquinoline ring system, particularly at the ortho and para positions relative to the point of attachment, further influencing the sites of reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps provide a color-coded representation of the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) indicate areas of high electron density and are prone to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack. For an alkoxy-substituted isoquinoline, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the alkoxy group and on the nitrogen atom of the isoquinoline ring, highlighting these as potential sites for interaction with electrophiles or for hydrogen bonding.

Future Directions and Emerging Research Frontiers for 1 Oxolan 3 Yloxy Isoquinoline

Innovation in Green and Sustainable Synthetic Methodologies for Isoquinoline-Oxolane Derivatives

The synthesis of isoquinoline (B145761) derivatives has traditionally relied on classic name reactions such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch syntheses. niscpr.res.in However, these methods often require harsh conditions, toxic reagents, and may suffer from low yields and limited substrate scope. niscpr.res.in Modern synthetic chemistry is increasingly driven by the principles of green chemistry, focusing on atom economy, energy efficiency, and the use of renewable and biodegradable materials.

Recent advancements have seen the rise of transition-metal-catalyzed C-H activation and annulation reactions for isoquinoline synthesis. ajgreenchem.comresearchgate.net For instance, ruthenium-catalyzed reactions in greener solvents like polyethylene (B3416737) glycol (PEG) have been developed, offering high atom economy and the potential for catalyst recycling. niscpr.res.inajgreenchem.comresearchgate.net Microwave-assisted synthesis has also been employed to accelerate reaction times and improve yields for isoquinoline formation. researchgate.netresearchgate.net

For the specific synthesis of 1-alkoxyisoquinolines, methods such as the platinum(II)-catalyzed intramolecular cyclization of alkynylbenzonitriles and the reaction of α-azido ethers with alkynes have been reported. acs.orgacs.org A promising green approach for synthesizing 1-(Oxolan-3-yloxy)isoquinoline could involve the nucleophilic substitution of a leaving group (e.g., a halogen) at the 1-position of the isoquinoline ring with oxolan-3-ol. This reaction could be optimized using sustainable methodologies.

Future research will likely focus on developing catalytic, one-pot procedures that minimize waste and avoid hazardous solvents. The use of earth-abundant metal catalysts or even metal-free conditions represents a significant frontier. organic-chemistry.org

Table 1: Potential Green Synthetic Routes for this compound

| Synthetic Strategy | Key Reagents/Catalysts | Potential Green Advantages | Reference for Principle |

| Catalytic Nucleophilic Substitution | 1-Chloroisoquinoline (B32320), Oxolan-3-ol, Non-toxic metal catalyst (e.g., Copper-based) | Avoidance of stoichiometric toxic reagents, potential for catalyst recycling. | google.com |

| Ruthenium-Catalyzed C-H/N-N Activation | Substituted hydrazine, appropriate alkyne precursor, [Ru(p-cymene)Cl2]2 | High atom economy, use of biodegradable solvent (PEG-400), recyclable catalyst system. | niscpr.res.inajgreenchem.com |

| Microwave-Assisted Synthesis | Precursors for isoquinoline ring formation | Reduced reaction times, lower energy consumption, often higher yields. | researchgate.netresearchgate.net |

| Platinum-Catalyzed Cyclization | 2-Alkynylbenzonitrile precursor incorporating the oxolane moiety | Intramolecular reaction leading to high atom economy and selectivity. | acs.org |

Identification of Novel Biological Targets and Therapeutic Applications through Advanced Screening

Isoquinoline derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects. semanticscholar.orgmdpi.com Notable examples of isoquinoline-containing drugs include the vasodilator papaverine (B1678415) and the anticancer agent trabectedin. The introduction of the oxolane ether at the C1 position of the isoquinoline core in this compound creates a unique three-dimensional structure that could interact with novel biological targets.

The initial step to uncover the therapeutic potential of this compound would involve comprehensive biological screening. High-throughput screening (HTS) campaigns against large panels of cell lines and biochemical assays are essential for identifying initial "hits". For example, a large-scale screening of 533 isoquinoline derivatives led to the identification of two compounds with significant antiproliferative activity against ovarian cancer cells. nih.gov This highlights the power of screening in identifying potential therapeutic applications.

Based on the activities of structurally related compounds, potential therapeutic areas for this compound could include:

Oncology: Many isoquinoline derivatives are kinase inhibitors. For instance, isoquinoline-tethered quinazolines have been developed as potent and selective HER2 inhibitors for breast cancer. rsc.org Screening against a panel of kinases could reveal specific targets.

Infectious Diseases: The isoquinoline scaffold is present in natural products with antibacterial properties like berberine. mdpi.com Screening against a panel of bacterial and fungal pathogens, including drug-resistant strains, would be a critical step.

Inflammatory Diseases: Isoquinoline derivatives have been investigated as inhibitors of enzymes involved in inflammation, such as Rho-kinase (ROCK). researchoutreach.orgtandfonline.com

Advanced screening techniques, such as phenotypic screening, can identify compounds that produce a desired change in a cellular model without a priori knowledge of the specific target. Subsequent target deconvolution studies would then be necessary to elucidate the mechanism of action.

Table 2: Potential Biological Targets and Relevant Screening Approaches

| Potential Therapeutic Area | Potential Biological Target Class | Advanced Screening Method | Reference for Principle |

| Oncology | Protein Kinases (e.g., HER2, EGFR, ROCK) | Kinase inhibitor profiling panels, Cell-based proliferation assays (e.g., SKBR3, A431 cells) | rsc.orgtandfonline.com |

| Oncology | Inhibitor of Apoptosis Proteins (IAPs) | High-throughput cytotoxicity screening (e.g., CCK-8 assay), Apoptosis assays (Flow cytometry) | nih.gov |

| Infectious Diseases | Bacterial enzymes (e.g., DNA gyrase, FtsZ) | Minimum Inhibitory Concentration (MIC) assays against ESKAPE pathogens | mdpi.com |

| Neurodegenerative Diseases | Enzymes like hCES2A | Fluorescence-based biochemical assays | colab.ws |

Application of Artificial Intelligence and Machine Learning in Rational Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govpreprints.orgucl.ac.uk These computational tools can be powerfully applied to the rational design and optimization of analogues of this compound.

De Novo Design: Generative AI models can design novel molecules from scratch with desired properties. acs.org Starting with the this compound scaffold, these models could generate virtual libraries of derivatives predicted to have improved potency, selectivity, or pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. japsonline.com Once initial screening data for this compound and its analogues are available, a QSAR model can be built to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. japsonline.com

Reaction Optimization: ML algorithms, particularly deep reinforcement learning, have been used to optimize complex chemical reactions. acs.org An AI model could be trained to find the optimal conditions (temperature, catalyst, solvent, etc.) for the synthesis of this compound, improving yield and reducing byproducts. acs.org

Table 3: Application of AI/ML in the Development of this compound Analogues

| AI/ML Technique | Application | Potential Outcome | Reference for Principle |

| Generative Adversarial Networks (GANs) / Reinforcement Learning | De novo design of novel analogues | Generation of virtual molecules with optimized potency and ADMET properties. | ucl.ac.ukacs.org |

| Quantitative Structure-Activity Relationship (QSAR) | Lead optimization | Prediction of biological activity for new derivatives, guiding synthetic chemistry efforts. | japsonline.com |

| Deep Reinforcement Learning | Synthesis optimization | Identification of optimal reaction conditions for higher yield and purity. | acs.org |

| Graph Neural Networks | Target prediction and drug repurposing | Prediction of potential biological targets and new therapeutic uses for the scaffold. | nih.gov |

Development of Advanced Analytical Techniques for In Situ Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and ensuring scalability. Traditional methods often rely on the isolation and characterization of stable intermediates. However, many key intermediates in complex organic reactions are transient and difficult to detect. Advanced analytical techniques that allow for in situ monitoring are therefore invaluable.

Electrospray ionization mass spectrometry (ESI-MS) has emerged as a powerful tool for online reaction monitoring. rsc.org By continuously sampling a reaction mixture and analyzing it in real-time, ESI-MS can detect and characterize fleeting intermediates, providing direct insight into the reaction pathway. rsc.org This technique could be applied to study the formation of this compound, for example, in a metal-catalyzed cross-coupling reaction, to identify the catalytic species and key intermediates.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are also critical. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous structure elucidation of the final product and any isolated intermediates. du.ac.bd Furthermore, in situ NMR can track the concentration of reactants, products, and intermediates over time, providing detailed kinetic data. Investigating the gas-phase reaction pathways using tandem mass spectrometry can also reveal fundamental mechanistic details, as has been shown for the Pomeranz-Fritsch synthesis of isoquinoline. acs.org

Table 4: Advanced Analytical Techniques for Mechanistic Studies

| Analytical Technique | Application in Studying this compound Synthesis | Information Gained | Reference for Principle |

| Online ESI-MS | Real-time monitoring of the reaction mixture. | Detection and characterization of transient intermediates and catalytic species. | rsc.org |

| In Situ NMR Spectroscopy | Tracking concentration changes of species directly in the NMR tube. | Reaction kinetics, identification of major intermediates and byproducts. | rsc.org |

| 2D NMR (COSY, NOESY, HMBC, etc.) | Structural elucidation of the final product and isolated intermediates. | Unambiguous confirmation of chemical structure and stereochemistry. | du.ac.bd |

| Energy-Resolved Tandem Mass Spectrometry | Gas-phase fragmentation studies of reaction intermediates. | Elucidation of complex, interlinked reaction networks and fragmentation pathways. | acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.